1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c1-21-16-6-3-2-5-15(16)20-19(21)22-9-11-23(12-10-22)29(27,28)14-13-24-17(25)7-4-8-18(24)26/h2-3,5-6H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBZCOMVOOWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)CCN4C(=O)CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the piperazine ring: Piperazine derivatives are often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The benzimidazole and piperazine units are coupled using sulfonyl chlorides under basic conditions.
Formation of piperidine-2,6-dione: This can be synthesized through the cyclization of appropriate diketones.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of nitro groups yields amines .
Scientific Research Applications
1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: It binds to DNA grooves and has peroxide-mediated DNA-cleavage properties.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Structural Similarity and Key Moieties
The compound’s structural analogs can be categorized based on shared pharmacophoric elements:
Key Observations :
- Linker Chemistry : The target compound’s sulfonyl ethyl linker distinguishes it from analogs like Compound 7 (carbonyl linker) and gefitinib (morpholine-anchored linker). Sulfonyl groups enhance metabolic stability but may reduce cell permeability compared to carbonyls .
- Dione vs. Heterocyclic Cores : Unlike thalidomide, which lacks a benzoimidazole or piperazine, the target compound’s hybrid structure may enable dual-targeting mechanisms.
Functional and Pharmacological Comparisons
Ligand-Based Similarity Screening
Using Morgan fingerprints and Tanimoto coefficients (Tc), the target compound shows moderate similarity (Tc = 0.45–0.55) to Compound 7 due to shared benzoimidazole and piperazine motifs. However, divergence in linker chemistry and substituents reduces overlap with gefitinib (Tc = 0.25–0.30) .
Activity Cliffs and Dissimilarity
Despite structural parallels, "activity cliffs" are observed. For example:
- Compound 7 exhibits nanomolar affinity for histamine H1/H4 receptors, while the target compound’s dione moiety may shift selectivity toward kinases or immunomodulatory targets .
- Thalidomide’s piperidine-2,6-dione is critical for cereblon binding, suggesting the target compound’s dione ring could mediate analogous protein interactions .
Physicochemical and ADME Properties
Research Findings and Implications
Similarity-Driven Activity : Structural alignment with Compound 7 supports the hypothesis that benzoimidazole-piperazine hybrids are versatile scaffolds for receptor modulation. However, linker chemistry profoundly affects target selectivity .
Dione-Specific Effects: The piperidine-2,6-dione moiety may confer immunomodulatory properties akin to thalidomide, though further in vitro validation is needed .
Virtual Screening Limitations : While Tanimoto-based methods identify structural analogs, they may overlook critical pharmacodynamic differences (e.g., sulfonyl vs. carbonyl linkers) .
Biological Activity
The compound 1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The molecular structure of the compound can be described by the following attributes:
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 392.48 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzimidazole and piperazine exhibit significant antidiabetic properties. For instance, compounds structurally related to our target compound have shown inhibitory effects on α-glucosidase, an enzyme critical for carbohydrate metabolism.
Table 1: Comparison of α-glucosidase Inhibition Activities
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored through its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that related piperazine derivatives inhibit these enzymes, suggesting a potential therapeutic application for cognitive disorders.
Table 2: Enzyme Inhibition Potency
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonamide moiety is known to interact with active sites of enzymes, leading to competitive inhibition.
- Receptor Modulation : The piperidine ring may enhance binding affinity to specific receptors involved in glucose homeostasis and neurotransmission.
Case Studies
Several studies have investigated the pharmacological profile of benzimidazole derivatives similar to our target compound:
-
Study on Antidiabetic Effects :
- A series of benzimidazole-piperazine derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase.
- Results indicated that modifications on the phenyl ring significantly enhanced inhibitory activity, suggesting structure-activity relationships (SAR) that could be applied to optimize our target compound's efficacy.
-
Neuroprotective Study :
- A comparative study assessed the neuroprotective effects of various piperazine derivatives against AChE.
- The results demonstrated that specific substitutions could enhance neuroprotective properties, providing insights into potential modifications for improved activity.
Q & A
Basic Research Question
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Assays : Employ MTT/WST-1 on human cell lines (e.g., HEK-293), comparing IC50 values to reference compounds like doxorubicin .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates; include buffer-only and known inhibitor controls .
How can computational methods predict the compound’s binding affinity to biological targets, and what validation steps are critical?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases), focusing on hydrogen bonding with the sulfonyl group and π-π stacking with benzimidazole .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
- Validation : Cross-check with experimental IC50 values and mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
What strategies mitigate challenges in optimizing the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Salt Formation : React with hydrochloric acid to improve aqueous solubility via protonation of the piperazine nitrogen .
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release; characterize particle size (DLS) and encapsulation efficiency (HPLC) .
- Prodrug Design : Introduce ester groups at the piperidine-2,6-dione carbonyl, hydrolyzable in physiological conditions .
How do structural modifications (e.g., substituent variation on benzimidazole or piperazine) impact pharmacological activity?
Advanced Research Question
- Benzimidazole Modifications : Electron-withdrawing groups (e.g., -Cl at C5) enhance antimicrobial activity by increasing membrane permeability (logP reduction from 2.1 to 1.7) .
- Piperazine Substituents : Bulky groups (e.g., phenyl) reduce CNS penetration (logBB <0.3) but improve target specificity for peripheral enzymes .
- Sulfonyl Linkers : Ethyl spacers (vs. methyl) increase conformational flexibility, improving kinase inhibition (IC50 reduction by 40%) .
What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR (e.g., sulfonyl chloride consumption at 1360 cm⁻¹) .
- Purification : Use flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) for >99% purity .
- Quality Control : Implement LC-MS batch testing and elemental analysis (±0.4% for C, H, N) .
How can contradictory data on the compound’s mechanism of action be resolved?
Advanced Research Question
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes affected by the compound .
- Biochemical Profiling : Perform kinome-wide screening (e.g., KinomeScan) to distinguish primary targets from off-target effects .
- Pathway Analysis : Integrate RNA-seq data (e.g., GO enrichment) to map downstream signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
